2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole
Description
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, and is substituted with chlorine and fluorine atoms.
Properties
Molecular Formula |
C6H5ClF2N2 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H5ClF2N2/c7-5-1-4-2-6(8,9)3-11(4)10-5/h1H,2-3H2 |
InChI Key |
BSQKQEZSOFJCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NN2CC1(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex structures. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is employed in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits significant antibacterial, antifungal, and antiviral activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole (CAS: 2711689-95-9) is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound this compound has shown particular promise in various studies.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. It has been suggested that the difluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its efficacy in inhibiting certain enzymatic pathways.
Pharmacological Effects
-
Anticancer Activity :
- Recent studies have indicated that pyrazole derivatives can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- A study demonstrated that modifications in the pyrazole structure significantly enhance antiproliferative activity against cancer cell lines. For instance, compounds with similar scaffolds exhibited EC50 values in the low micromolar range against various cancer types .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies and Research Findings
Q & A
Q. How can researchers synthesize and characterize 2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole?
Methodological Answer:
- Synthesis: Start with a pyrrolo[1,2-b]pyrazole core and perform halogenation using POCl₃ or SOCl₂ for chloro-substitution. For difluoro groups, employ fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions .
- Characterization: Use LC-MS for purity validation, NMR (¹H/¹³C/¹⁹F) to confirm substituent positions, and X-ray crystallography (if crystalline) for structural elucidation. Monitor thermal stability via TGA (thermogravimetric analysis) to assess decomposition thresholds .
Q. What are the stability considerations for this compound under varying experimental conditions?
Methodological Answer:
- Storage: Store at 2–8°C in sealed, dry containers to prevent hydrolysis of chloro and fluoro groups. Avoid exposure to moisture or strong bases, which may degrade the dihydropyrrolo ring .
- In-lab Handling: Conduct reactions under inert atmospheres (N₂/Ar) to minimize oxidative side reactions. Pre-screen solvent compatibility (e.g., DMSO may destabilize fluorinated groups at elevated temperatures) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloro and difluoro substituents in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model electron density maps and identify reactive sites. The C-2 chloro group exhibits higher electrophilicity (σ⁎ orbital) compared to C-5,5 difluoro substituents due to lower electronegativity .
- Kinetic Studies: Pair computational predictions with experimental kinetic assays (e.g., SNAr reactions with amines) to validate substituent lability. Monitor reaction progress via HPLC and compare activation energies .
Q. What structural features of this compound align with kinase inhibition mechanisms observed in related pyrazole derivatives?
Methodological Answer:
- SAR Analysis: Compare the compound’s scaffold to known kinase inhibitors (e.g., TGF-β inhibitors in ). The dihydropyrrolo ring may mimic ATP’s adenine-binding motif, while chloro/fluoro groups enhance hydrophobic interactions in kinase pockets .
- Enzyme Assays: Test inhibitory activity against kinase panels (e.g., NCI-60 screening). Use IC₅₀ values to rank potency and correlate with substituent electronic profiles (Hammett constants) .
Q. How can researchers resolve contradictions in anti-proliferative data between this compound and structurally similar analogs?
Methodological Answer:
- Data Triangulation: Cross-reference NCI database entries (if available) with in-house assays to identify batch-specific variability. Validate purity via orthogonal methods (e.g., HRMS vs. elemental analysis) to rule out impurities as confounding factors .
- Mechanistic Profiling: Use transcriptomics or proteomics to compare downstream signaling pathways (e.g., MAPK vs. PI3K/AKT). Contradictions may arise from off-target effects or scaffold-specific metabolic instability .
Experimental Design and Data Analysis
Q. What in vitro assays are optimal for evaluating the compound’s cytotoxicity and selectivity?
Methodological Answer:
- Cell Viability Assays: Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK-293). Normalize data to positive controls (e.g., doxorubicin) and report selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
- Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays to distinguish cytotoxic mechanisms from cytostatic effects .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- X-ray Diffraction: Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrin) to lock tautomeric states. Compare bond lengths and angles (e.g., N–N vs. C–C distances) to identify dominant tautomers .
- Solid-State NMR: Use ¹⁵N or ¹⁹F NMR to detect tautomer-dependent chemical shifts in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
